2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline
Description
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with methyl groups and an aniline moiety
Properties
CAS No. |
912675-95-7 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-(2,5-dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline |
InChI |
InChI=1S/C15H19N/c1-9-7-12(4)15(16)13(8-9)14-10(2)5-6-11(14)3/h5,7-8H,6,16H2,1-4H3 |
InChI Key |
FCSZWEGUZKERFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC1)C)C2=CC(=CC(=C2N)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentadiene ring: This can be achieved through the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring.
Substitution reactions: Methyl groups are introduced to the cyclopentadiene ring through Friedel-Crafts alkylation.
Coupling with aniline: The final step involves coupling the substituted cyclopentadiene ring with aniline under conditions that promote the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the aniline moiety, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into its biological activity has shown potential for use in pharmaceuticals, particularly in the development of new drugs.
Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline stands out due to its unique combination of a cyclopentadiene ring and an aniline moiety. Similar compounds include:
2,5-Dimethylcyclopenta-1,4-diene: Lacks the aniline moiety, resulting in different chemical properties and applications.
4,6-Dimethylaniline: Lacks the cyclopentadiene ring, leading to different reactivity and uses.
Cyclopentadiene: A simpler structure without methyl substitutions or aniline, used primarily in basic organic synthesis.
Biological Activity
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentadiene moiety and an aniline structure, which are known for their reactivity and biological significance. Its molecular formula is with a molecular weight of approximately 229.33 g/mol.
Synthesis
The synthesis of 2-(2,5-dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline typically involves the following steps:
- Formation of Cyclopentadiene Derivative :
- Starting materials like 2,5-dimethylcyclopentadiene are synthesized through Diels-Alder reactions or similar methods.
- Amination :
- The cyclopentadiene derivative is then subjected to amination using dimethylaniline under acidic or basic conditions to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific cellular pathways.
- Case Study : A study demonstrated that derivatives of dimethylaniline showed significant cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of related compounds:
- Animal Studies : In studies with rats administered with structurally similar compounds, effects included liver enlargement and hematological changes at certain dosages .
- Carcinogenicity : Some derivatives have been linked to carcinogenic effects in animal models. For example, 2,6-Dimethylaniline has shown neoplastic changes in liver tissues upon prolonged exposure .
Data Table: Summary of Biological Activities
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